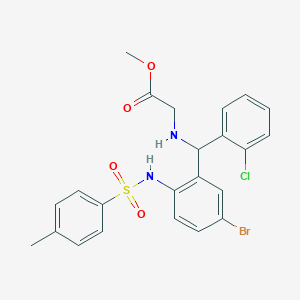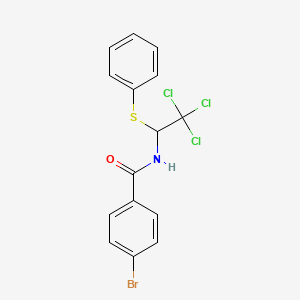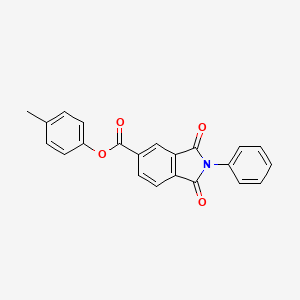
(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol is a Schiff base compound, characterized by the presence of an azomethine group (-C=N-) Schiff bases are typically synthesized by the condensation of primary amines with carbonyl compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol typically involves the condensation reaction between 4-hydroxybenzaldehyde and 4-nitroaniline. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is stirred for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of (E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol involves its interaction with various molecular targets. The azomethine group can coordinate with metal ions, forming stable complexes. These metal complexes can exhibit enhanced biological activity, such as increased antimicrobial or antioxidant properties. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4-((2-hydroxyphenylimino)methyl)-2-methoxyphenol
- (E)-4-((2-hydroxyphenylimino)methyl)-2-nitrophenol
- (E)-4-((4-hydroxyphenylimino)methyl)-2-nitrophenol
Uniqueness
(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol is unique due to the presence of both hydroxyl and nitro groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C13H10N2O4 |
|---|---|
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
2-[(4-hydroxyphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H10N2O4/c16-12-4-1-10(2-5-12)14-8-9-7-11(15(18)19)3-6-13(9)17/h1-8,16-17H |
Clave InChI |
DFRWJLZTGVUBMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)



![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)

![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)



![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)

